Cas no 2383006-14-0 (4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid)

4-Amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted with amino, methyl, methylsulfanyl, and carboxylic acid functional groups. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of both amino and carboxylic acid moieties enables further derivatization, facilitating the development of biologically active molecules. Its methylsulfanyl group enhances reactivity in nucleophilic substitution reactions, while the methyl substitution stabilizes the imidazole ring. The compound’s well-defined purity and stability make it suitable for precise synthetic workflows, supporting advancements in medicinal chemistry and material science.
4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid structure
2383006-14-0 structure
商品名:4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid
CAS番号:2383006-14-0
MF:C6H9N3O2S
メガワット:187.219559431076
CID:5598983
PubChem ID:165886314

4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2383006-14-0
    • 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid
    • EN300-1721293
    • インチ: 1S/C6H9N3O2S/c1-9-3(5(10)11)4(7)8-6(9)12-2/h7H2,1-2H3,(H,10,11)
    • InChIKey: HHYUDDQFBLWIKT-UHFFFAOYSA-N
    • ほほえんだ: S(C)C1=NC(=C(C(=O)O)N1C)N

計算された属性

  • せいみつぶんしりょう: 187.04154771g/mol
  • どういたいしつりょう: 187.04154771g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 190
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 106Ų

4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1721293-0.5g
4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid
2383006-14-0
0.5g
$781.0 2023-09-20
Enamine
EN300-1721293-5g
4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid
2383006-14-0
5g
$2360.0 2023-09-20
Enamine
EN300-1721293-1g
4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid
2383006-14-0
1g
$813.0 2023-09-20
Enamine
EN300-1721293-0.05g
4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid
2383006-14-0
0.05g
$683.0 2023-09-20
Enamine
EN300-1721293-0.1g
4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid
2383006-14-0
0.1g
$715.0 2023-09-20
Enamine
EN300-1721293-2.5g
4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid
2383006-14-0
2.5g
$1594.0 2023-09-20
Enamine
EN300-1721293-10.0g
4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid
2383006-14-0
10g
$3746.0 2023-05-25
Enamine
EN300-1721293-1.0g
4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid
2383006-14-0
1g
$871.0 2023-05-25
Enamine
EN300-1721293-10g
4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid
2383006-14-0
10g
$3500.0 2023-09-20
Enamine
EN300-1721293-0.25g
4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid
2383006-14-0
0.25g
$748.0 2023-09-20

4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid 関連文献

4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acidに関する追加情報

Introduction to 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid (CAS No. 2383006-14-0)

4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid, identified by its CAS number 2383006-14-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the imidazole derivatives, a class of molecules known for their diverse biological activities and utility in medicinal chemistry. The structural framework of this molecule incorporates several functional groups, including an amino group, a methyl group, a methylsulfanyl group, and a carboxylic acid moiety, which collectively contribute to its unique chemical properties and potential applications.

The imidazole core of 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid is a privileged scaffold in drug discovery, owing to its prevalence in many biologically active natural products and synthetic molecules. Imidazole derivatives are well-documented for their roles as enzyme inhibitors, receptor ligands, and antimicrobial agents. The presence of the amino group at the 4-position and the carboxylic acid at the 5-position provides opportunities for further derivatization, enabling the synthesis of more complex analogs with tailored pharmacological profiles. Additionally, the methylsulfanyl group at the 2-position introduces a sulfur-containing moiety, which is often associated with enhanced binding affinity and metabolic stability in drug candidates.

In recent years, there has been a surge in research focused on developing novel imidazole-based therapeutics due to their broad spectrum of biological activities. For instance, studies have demonstrated the potential of imidazole derivatives as kinase inhibitors, particularly in targeting tyrosine kinases involved in cancer progression. The structural features of 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid make it a promising precursor for such applications. The methylsulfanyl group, in particular, has been shown to modulate the electronic properties of the imidazole ring, influencing its interactions with biological targets.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The carboxylic acid functionality allows for facile coupling with various pharmacophores via amide bond formation, while the amino group can be used for further derivatization into sulfonamides or other bioactive entities. These attributes make 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid a valuable building block for synthesizing novel drug candidates. Furthermore, its stability under various reaction conditions enhances its utility in multi-step synthetic protocols.

The synthesis of 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid typically involves multi-component reactions or sequential functionalization of simpler precursors. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and organometallic transformations, have been employed to construct the desired imidazole core efficiently. These synthetic strategies not only improve yield but also enable the introduction of additional functional groups with high precision.

Recent advancements in computational chemistry have further accelerated the discovery process for imidazole derivatives like 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid. Molecular modeling techniques allow researchers to predict binding affinities and optimize molecular structures before experimental synthesis. This approach has been instrumental in identifying lead compounds with enhanced potency and selectivity against therapeutic targets.

The pharmacological profile of 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid has been explored in several preclinical studies. Initial investigations suggest that this compound exhibits inhibitory activity against certain enzymes and receptors relevant to neurological disorders and inflammatory diseases. The unique combination of functional groups imparts selective interactions with biological targets, making it a candidate for developing targeted therapies.

In conclusion,4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid (CAS No. 2383006-14-0) represents a significant advancement in pharmaceutical chemistry due to its structural complexity and potential therapeutic applications. Its role as a versatile intermediate in drug discovery underscores its importance in modern medicinal chemistry research. As our understanding of biological pathways continues to expand,imidazole derivatives like this compound will undoubtedly play a pivotal role in shaping future therapeutic strategies.

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